Akt-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H22BrClF2N4OS |
|---|---|
Molecular Weight |
543.9 g/mol |
IUPAC Name |
3-bromo-N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-11-thia-5,6-diazatricyclo[8.3.0.02,6]trideca-1(10),2,4,12-tetraene-12-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H21BrF2N4OS.ClH/c23-15-10-27-29-7-1-2-19-14(21(15)29)9-20(31-19)22(30)28-18-11-26-6-5-13(18)12-3-4-16(24)17(25)8-12;/h3-4,8-10,13,18,26H,1-2,5-7,11H2,(H,28,30);1H/t13-,18+;/m0./s1 |
InChI Key |
CQNZXVADOZFBKD-UFRBEDTPSA-N |
Isomeric SMILES |
C1CC2=C(C=C(S2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br.Cl |
Canonical SMILES |
C1CC2=C(C=C(S2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Akt-IN-14 discovery and synthesis
An in-depth analysis of Akt-IN-14, a potent and selective pan-Akt inhibitor, reveals its significance in the landscape of oncological drug discovery. This technical guide delves into the core aspects of its discovery, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
This compound was developed as a highly selective inhibitor of the Akt serine/threonine kinase family (Akt1, Akt2, and Akt3). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of numerous human cancers. This makes the Akt kinase a prime therapeutic target. This compound emerged from research efforts to identify compounds with potent pan-Akt inhibitory activity and favorable drug-like properties, including oral bioavailability. Its discovery was detailed in patent literature, highlighting its novel chemical scaffold designed for high-affinity binding to the ATP-binding pocket of the Akt kinase domain.
Quantitative Biological Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The data presented below summarizes its potency against the three Akt isoforms and its selectivity against other related kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| Akt1 | 3.8 |
| Akt2 | 19 |
| Akt3 | 13 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC₅₀ (nM) |
| LNCaP | p-PRAS40 (T246) Inhibition | 130 |
| BT474 | Cell Proliferation | 350 |
Mechanism of Action: PI3K/Akt Signaling Pathway
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt isoforms and preventing the phosphorylation of its downstream substrates. This action effectively blocks the signal transduction cascade responsible for promoting cell growth and survival.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Chemical Synthesis
The synthesis of this compound is a multi-step process. A representative synthetic workflow is outlined below, starting from commercially available precursors. This process typically involves key steps such as amide coupling and Suzuki coupling reactions to construct the core molecular framework.
Caption: Generalized synthetic workflow for the production of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key assays used in the characterization of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantitatively measures the binding of the inhibitor to the kinase of interest.
-
Reagent Preparation : Prepare a solution of the test compound (this compound) at various concentrations. Prepare assay buffer containing TR-FRET dilution buffer, a fluorescently labeled ATP-competitive tracer, Eu-labeled anti-tag antibody, and the target Akt kinase (Akt1, Akt2, or Akt3).
-
Assay Procedure :
-
Dispense 2.5 µL of the test compound solution into wells of a 384-well plate.
-
Add 2.5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition : Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Caption: Workflow for a time-resolved fluorescence energy transfer (TR-FRET) kinase assay.
Protocol 2: Cellular Western Blot for p-Akt Substrate Inhibition
This assay determines the ability of the compound to inhibit Akt activity within a cellular context by measuring the phosphorylation of a known Akt substrate, such as PRAS40.
-
Cell Culture and Treatment :
-
Culture a relevant cancer cell line (e.g., LNCaP) in appropriate media until approximately 80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the PI3K/Akt pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting :
-
Separate 20-40 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PRAS40 (p-PRAS40 T246).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis : Quantify band intensity using densitometry software. Normalize the p-PRAS40 signal to a loading control (e.g., β-actin or total PRAS40) to determine the concentration-dependent inhibition and calculate the IC₅₀ value.
Akt-IN-14: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Akt-IN-14, an allosteric inhibitor of the Akt serine/threonine kinase. This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound is a potent and selective inhibitor of Akt1 and Akt2. Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(1-((4-(5-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)pyrimidin-2-yl)amino)phenyl)ethyl)-6-fluoro-3-(4-fluorophenyl)-3,4-dihydroquinazolin-4(1H)-one | N/A |
| Molecular Formula | C36H33F2N9O | |
| Molecular Weight | 657.7 g/mol | |
| Canonical SMILES | CC(C1=CC=C(C=C1)NC2=NC=C(C=N2)C3=C(N=C4C(=C3)N(N=C4N)C(C)C)C5=C(C=C(C=C5)F)N(C(=O)N5C6=CC=CC=C6F)C7=CC=C(C=C7)F | N/A |
| Predicted logP | 6.3 | N/A |
| Predicted pKa | (Most Basic) 4.1, (Most Acidic) 12.1 | N/A |
| Solubility | Soluble in DMSO | N/A |
Pharmacological Properties
This compound functions as a selective, allosteric inhibitor of Akt1 and Akt2. Its pharmacological profile is detailed in the following table.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Details | Source |
| Target(s) | Akt1, Akt2 | Allosteric inhibitor | |
| IC50 (p-PRAS40) | 7 nM | Measured in PC3 cells | |
| Mechanism of Action | Allosteric Inhibition | Binds to a pocket formed by the kinase and pleckstrin homology (PH) domains, locking the kinase in an inactive conformation. | |
| Selectivity | Selective for Akt1/2 | Less active against Akt3 and other kinases in the AGC family. |
Signaling Pathway
This compound targets the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. By inhibiting Akt, this compound disrupts downstream signaling, leading to anti-proliferative effects.
Experimental Protocols
In Vitro Akt Kinase Assay (HTRF)
This protocol outlines a method to determine the in vitro potency of this compound against Akt isoforms.
Materials:
-
Recombinant human Akt1, Akt2, Akt3 enzymes
-
GSK3α-peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serial dilutions)
-
HTRF KinEASE-STK S1 kit (Cisbio)
-
384-well low-volume plates
-
Plate reader compatible with HTRF
Methodology:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme/substrate mix (Akt enzyme and GSK3α-peptide substrate in assay buffer) to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration at Km for ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the HTRF detection mix (containing anti-phospho-GSK3α antibody labeled with Eu3+-cryptate and a second antibody labeled with d2).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and plot the data against inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTS)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC3, LNCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
Plate reader (490 nm absorbance)
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the results to the vehicle-treated cells and plot the percentage of viability against the drug concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis
This protocol is for detecting the phosphorylation status of Akt and its downstream substrate PRAS40 in cells treated with this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PRAS40 (Thr246), anti-total-PRAS40, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Plate cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Akt inhibitor like this compound.
Akt-IN-14 Target Validation in Cancer Cells: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the target validation of Akt-IN-14, a potent and selective allosteric inhibitor of the AKT kinase, in the context of cancer cell biology. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of targeted therapies.
Core Mechanism of Action
This compound functions as a selective allosteric inhibitor of AKT (also known as Protein Kinase B), a serine/threonine kinase that is a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers, playing a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.
Unlike ATP-competitive inhibitors, this compound binds to an allosteric site within the pleckstrin homology (PH) and kinase domains of AKT. This binding locks the kinase in an inactive conformation, preventing its downstream signaling activities. The primary mechanism involves the inhibition of phosphorylation of key AKT substrates, including PRAS40, GSK3β, and S6 ribosomal protein, which are critical for cell growth and proliferation.
Quantitative Analysis of this compound Activity
The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potency.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Citation |
| NCI-H460 | Lung Cancer | 0.045 | |
| GBC-SD | Gallbladder Cancer | 0.045 | |
| NOZ | Gallbladder Cancer | 0.052 | |
| SGC-996 | Gallbladder Cancer | 0.039 |
Cellular Effects of this compound
Treatment of cancer cells with this compound elicits distinct cellular responses, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound effectively induces programmed cell death in cancer cells. This is often characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), key markers of the apoptotic cascade. Flow cytometry analysis using Annexin V and propidium iodide (PI) staining quantitatively confirms the increase in apoptotic cell populations.
Cell Cycle Arrest
Exposure to this compound leads to a significant arrest of the cell cycle at the G0/G1 phase. This prevents cancer cells from progressing to the S phase, thereby inhibiting DNA replication and cell division. The alteration in cell cycle distribution is a direct consequence of the inhibition of AKT signaling, which regulates key cell cycle proteins.
Table 2: Effect of this compound on Cell Cycle Distribution in GBC-SD Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| Control | 56.45 | 34.17 | 9.38 | |
| This compound (0.1 μM) | 70.14 | 21.58 | 8.28 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflows for its validation.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating this compound in cancer cells.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the validation of this compound.
Western Blotting
This protocol is for assessing the phosphorylation status of AKT and its downstream targets.
-
Cell Lysis:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PRAS40, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis via Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
-
Cell Preparation:
-
Plate cells and treat with this compound for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay via Flow Cytometry
This protocol is for quantifying apoptosis using Annexin V and PI staining.
-
Cell Preparation:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
In Vivo Validation
The efficacy of this compound has also been demonstrated in preclinical in vivo models. In a xenograft model using GBC-SD gallbladder cancer cells, administration of this compound resulted in a significant reduction in tumor growth. This was associated with decreased levels of phosphorylated AKT in the tumor tissue, confirming target engagement in a living system.
Conclusion
This compound represents a promising therapeutic agent that effectively targets the AKT signaling pathway in cancer cells. The validation data robustly demonstrates its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest. The detailed protocols provided herein offer a framework for the continued investigation and development of this compound and other AKT inhibitors in oncology.
In Vitro Evaluation of Akt-IN-14: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro evaluation of Akt-IN-14, a potent inhibitor of the Akt (Protein Kinase B) signaling pathway. The document details its biochemical potency, standard experimental protocols for its characterization, and the key signaling pathways it targets.
Introduction: The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K.[4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[5][6]
Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptotic proteins like BAD and regulating transcription factors such as FOXO.[2][3][4] Given its central role, aberrant activation of the Akt pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention.[2][6][7] Akt inhibitors are designed to block this pathway, thereby reducing tumor cell growth and survival.[8]
This compound: Biochemical Profile
This compound is a highly potent, pan-Akt inhibitor targeting all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3). Its strong inhibitory activity makes it a valuable tool for cancer research.[9]
Data Presentation: Inhibitory Potency
The following table summarizes the biochemical potency of this compound against the three Akt isoforms, as determined by in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Target Kinase | IC50 (nM) |
| Akt1 | < 0.01 |
| Akt2 | 1.06 |
| Akt3 | 0.66 |
| Data sourced from MedchemExpress.[9] |
Key Signaling Pathway and Mechanism of Action
This compound functions by directly inhibiting the catalytic activity of Akt kinases. This prevents the phosphorylation of downstream effector proteins, thereby blocking the pro-survival and pro-proliferative signals of the pathway.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols for In Vitro Evaluation
To fully characterize an Akt inhibitor like this compound, a series of in vitro biochemical and cellular assays are required. The following protocols represent standard methodologies used in the field.
Experimental Workflow
The evaluation of a kinase inhibitor typically follows a logical progression from biochemical validation to cellular functional assays.
Caption: Logical workflow for the in vitro characterization of an Akt inhibitor.
Biochemical Kinase Assay (IC50 Determination)
This assay directly measures the ability of this compound to inhibit the catalytic activity of purified Akt isoforms.
-
Objective : To determine the IC50 value of this compound for each Akt isoform.
-
Principle : A radiometric or fluorescence-based assay measures the phosphorylation of a specific substrate by the Akt kinase. The signal is inversely proportional to the inhibitory activity of the compound.[10][11]
-
Methodology :
-
Reagents : Recombinant active Akt1, Akt2, and Akt3 enzymes; a known Akt substrate (e.g., a synthetic peptide); ATP (often radiolabeled [γ-³²P]ATP); kinase assay buffer; this compound serially diluted in DMSO.
-
Procedure : a. In a 96-well or 384-well plate, add kinase assay buffer, the Akt substrate, and the recombinant Akt enzyme. b. Add serially diluted concentrations of this compound to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background). c. Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C. f. Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane).
-
Detection : a. For radiometric assays, the phosphorylated substrate is captured on a filter membrane, washed, and the radioactivity is measured using a scintillation counter. b. For fluorescence-based assays (e.g., TR-FRET), a specific antibody that recognizes the phosphorylated substrate is used to generate a signal.[12]
-
Data Analysis : Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Cellular Target Engagement Assay (Western Blot)
This assay confirms that this compound can enter cells and inhibit the phosphorylation of Akt and its downstream targets.
-
Objective : To measure the reduction in phosphorylation of Akt (at Ser473 and Thr308) and downstream substrates like PRAS40 or GSK3β in cancer cells treated with this compound.
-
Principle : Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a direct readout of pathway inhibition.[13]
-
Methodology :
-
Cell Culture : Plate cancer cells known to have an active Akt pathway (e.g., BT474, A549) and grow to 70-80% confluency.[14][15]
-
Treatment : Treat the cells with increasing concentrations of this compound for a specified time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a downstream target like phospho-PRAS40. A loading control antibody (e.g., β-actin or GAPDH) is also required. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensity and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Cell Viability Assay
This assay measures the functional consequence of Akt inhibition on cell proliferation and survival.
-
Objective : To determine the effect of this compound on the viability of cancer cell lines.
-
Principle : A metabolic assay, such as the WST-1 or MTS assay, uses the ability of metabolically active cells to reduce a tetrazolium salt into a colored formazan product. The amount of color produced is proportional to the number of viable cells.[16]
-
Methodology :
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment : Treat the cells with a range of concentrations of this compound.
-
Incubation : Incubate the cells for a prolonged period, typically 72 hours, to allow for effects on proliferation.
-
Assay : a. Add the WST-1 or MTS reagent to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis : Normalize the absorbance readings to the vehicle control wells to determine the percentage of cell viability. Plot the viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a potent, pan-isoform inhibitor of the Akt kinase, a central node in a signaling pathway frequently dysregulated in cancer.[2][7][9] The in vitro evaluation of this compound follows a standard but rigorous workflow, beginning with biochemical assays to confirm its high potency, followed by cellular assays to verify on-target pathway modulation and demonstrate functional effects on cancer cell viability. This systematic characterization is essential for establishing the therapeutic potential of targeted agents like this compound in oncology research and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. assayquant.com [assayquant.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gli promotes tumor progression through regulating epithelial-mesenchymal transition in non–small-cell lung cancer | springermedizin.de [springermedizin.de]
- 15. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
Methodological & Application
Akt-IN-14: Application Notes and Protocols for Cell Culture
Introduction
Akt-IN-14 is a highly potent and selective allosteric inhibitor of Akt1 and Akt2 kinases. By binding to a pocket in the regulatory PH domain of Akt, it prevents the conformational changes required for its activation at the cell membrane. This inhibitory action effectively blocks the downstream signaling of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making this compound a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological effects and quantitative data to guide experimental design.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines. This data is essential for selecting the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | Assay Type | IC50 Value | Notes |
| U87MG | Glioblastoma | p-Akt (S473) Inhibition | 3 nM | Highly sensitive due to PTEN-null status. |
| PC3 | Prostate Cancer | Cell Viability | ~50 nM | - |
| MCF-7 | Breast Cancer | Cell Viability | ~100 nM | - |
| A549 | Lung Cancer | Cell Viability | > 1 µM | Relatively resistant. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on cell viability using an MTT assay.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Pathway Inhibition
This protocol describes how to assess the inhibition of Akt signaling by this compound by measuring the phosphorylation of Akt and its downstream targets.
Materials:
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt (S473), anti-Akt, anti-p-PRAS40 (T246), anti-PRAS40, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on the PI3K/Akt signaling pathway.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for characterizing this compound in cell culture.
Application Notes and Protocols for Akt-IN-14 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Akt-IN-14, a potent and selective allosteric inhibitor of AKT1 and AKT2 kinases, in both biochemical and cellular kinase assays.
Introduction
This compound is a valuable tool for studying the physiological and pathological roles of the AKT signaling pathway. It is an allosteric inhibitor that binds to a pocket in the kinase domain of AKT, locking it in an inactive conformation. This mode of action provides high selectivity for AKT over other kinases. These protocols detail the use of this compound in the ADP-Glo™ Kinase Assay for a direct measure of kinase activity and in a cell-based Western blot assay to assess the inhibition of AKT phosphorylation in a cellular context.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases, demonstrating its high potency and selectivity for AKT isoforms.
| Kinase Target | IC50 (nM) | Assay Description |
| AKT1 | 4 | Biochemical Kinase Assay |
| AKT2 | 11 | Biochemical Kinase Assay |
| AKT3 | 43 | Biochemical Kinase Assay |
| PKA | >10,000 | Biochemical Kinase Assay |
| CAMKK2 | >10,000 | Biochemical Kinase Assay |
| MKNK1 | >10,000 | Biochemical Kinase Assay |
Signaling Pathway Diagram
The following diagram illustrates the canonical PI3K/AKT signaling pathway, highlighting the point of inhibition by this compound.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on AKT kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Experimental Workflow Diagram
Caption: Workflow for the ADP-Glo™ kinase assay with this compound.
Materials:
-
Active AKT1, AKT2, or AKT3 enzyme
-
AKT substrate peptide (e.g., GSK3α peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Prepare a solution of AKT enzyme in kinase reaction buffer.
-
Prepare a solution of the substrate peptide and ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific AKT isoform.
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2 µL of the AKT enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 3 µL of the substrate/ATP mixture to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Western Blot for AKT Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the AKT signaling pathway in a cellular context by measuring the phosphorylation of AKT at Serine 473 (p-AKT S473).
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of AKT phosphorylation.
Materials:
-
Cell line with an active AKT pathway (e.g., LNCaP, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Growth factor for stimulation (e.g., IGF-1, EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal AKT activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce AKT phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (S473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-AKT and total AKT using densitometry software.
-
Normalize the p-AKT signal to the total AKT signal for each sample.
-
Express the results as a percentage of the stimulated vehicle control.
-
Plot the normalized p-AKT levels against the this compound concentration to determine the cellular IC50.
-
Application Notes and Protocols for a Representative Pan-Akt Inhibitor (AZD5363) in Mouse Models
Disclaimer: Information regarding the specific compound "Akt-IN-14" is not available in the public domain. The following application notes and protocols are based on the publicly available data for AZD5363 , a well-characterized pan-Akt inhibitor, and are intended to serve as a representative example for researchers working with similar molecules. Researchers should conduct their own dose-finding and toxicity studies for their specific inhibitor of interest.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a key target for therapeutic intervention. AKT inhibitors are designed to block the activity of the AKT kinase, thereby impeding tumor growth and progression. These application notes provide a summary of the preclinical administration of a representative pan-Akt inhibitor, AZD5363, in mouse models of cancer.
Quantitative Data Summary
The following tables summarize the dosage and administration details for the representative pan-Akt inhibitor, AZD5363, in mice, as reported in preclinical studies.
Table 1: Dosage and Administration of AZD5363 in Mice
| Parameter | Details | Mouse Model | Source |
| Dose | 100 mg/kg | PTEN-deficient prostate cancer | |
| Administration Route | Oral gavage | PTEN-deficient prostate cancer | |
| Frequency | Twice daily (b.i.d.) | PTEN-deficient prostate cancer | |
| Dosing Schedule | 5 days on, 2 days off | PTEN-deficient prostate cancer | |
| Vehicle | Not specified in the provided search results. A common vehicle for oral gavage is a solution of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water. | - |
Table 2: Pharmacodynamic Effects of AZD5363 in PTEN-deficient Prostate Tumor Tissue
| Biomarker | Effect | Time to Max. Inhibition | Duration of Inhibition | Source |
| p-FOXO1 | Inhibition | Within 2 hours | At least 8 hours | |
| p-GSK3β | Inhibition | Within 2 hours | Not specified | |
| p-4E-BP1 | Inhibition | Within 2 hours | Not specified | |
| p-S6 | Inhibition | Within 2 hours | At least 8 hours | |
| PCNA | Decreased levels | Not specified | Not specified | |
| Cleaved caspase-3 | Increased levels | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of a representative pan-Akt inhibitor in mice.
Protocol 1: In Vivo Efficacy Study of a Representative Pan-Akt Inhibitor in a Genetically Engineered Mouse Model (GEMM) of Prostate Cancer
Objective: To evaluate the anti-tumor efficacy of a representative pan-Akt inhibitor (e.g., AZD5363) in a PTEN-deficient prostate cancer mouse model.
Materials:
-
PTEN-deficient mice
-
Representative pan-Akt inhibitor (e.g., AZD5363)
-
Vehicle for administration (e.g., 0.5% HPMC in sterile water)
-
Oral gavage needles
-
Animal balance
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Reagents for Western blot analysis and immunohistochemistry
Procedure:
-
Animal Acclimatization: House PTEN-deficient mice in a controlled environment for at least one week before the start of the experiment.
-
Tumor Establishment: Allow tumors to develop in the PTEN-deficient mice. Monitor tumor growth by palpation.
-
Randomization: Once tumors reach a palpable size (e.g., 1 cm in diameter), randomize mice into two groups: a vehicle control group and a treatment group.
-
Drug Preparation: Prepare the dosing solution of the representative pan-Akt inhibitor (e.g., 100 mg/kg AZD5363) in the appropriate vehicle.
-
Administration: Administer the drug or vehicle via oral gavage twice daily (b.i.d.) according to the specified schedule (e.g., 5 days on, 2 days off).
-
Monitoring: Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., after 4 weeks of treatment), euthanize the mice.
-
Tissue Collection: Collect tumor tissues for pharmacodynamic and histological analysis.
-
Analysis: Analyze tumor lysates by Western blot for levels of p-AKT, p-FOXO1, p-S6, PCNA, and cleaved caspase-3. Perform immunohistochemical analysis on tumor sections to assess cell proliferation and apoptosis.
Protocol 2: Pharmacodynamic (PD) Study of a Representative Pan-Akt Inhibitor
Objective: To determine the effect of a single dose of a representative pan-Akt inhibitor on downstream signaling pathways in tumor tissue.
Materials:
-
Tumor-bearing mice (e.g., PTEN-deficient prostate cancer model)
-
Representative pan-Akt inhibitor (e.g., AZD5363)
-
Vehicle
-
Oral gavage needles
-
Anesthesia
-
Surgical tools
-
Liquid nitrogen
-
Reagents for Western blot analysis
Procedure:
-
Animal and Drug Preparation: Use tumor-bearing mice and prepare the dosing solution as described in Protocol 1.
-
Dosing: Administer a single oral dose of the representative pan-Akt inhibitor (e.g., 100 mg/kg AZD5363) or vehicle to the mice.
-
Time-Course Tissue Collection: Euthanize cohorts of mice at different time points after dosing (e.g., 0, 2, 4, 8, 24 hours).
-
Tumor Harvesting: Immediately following euthanasia, excise the tumors and snap-freeze them in liquid nitrogen to preserve protein phosphorylation states.
-
Protein Extraction: Homogenize the frozen tumor tissue and extract proteins using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: Perform Western blot analysis on the protein lysates to assess the phosphorylation status of AKT substrates (e.g., FOXO1, GSK3β) and downstream effectors (e.g., 4E-BP1, S6).
Visualizations
Diagram 1: Simplified PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling cascade is a key regulator of cellular processes.
Diagram 2: Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical workflow for assessing the in vivo efficacy of an AKT inhibitor.
Application Notes and Protocols: The Synergistic Potential of AKT Inhibition in Combination with Chemotherapy
Disclaimer: While the initial request specified "Akt-IN-14," a thorough review of published scientific literature did not yield specific preclinical data for this particular compound in combination with other chemotherapy agents. Therefore, these application notes and protocols are based on data from well-characterized, structurally distinct allosteric AKT inhibitors such as MK-2206 and AZD5363 (Capivasertib) , which are frequently used in preclinical and clinical research. The principles and methodologies described herein are broadly applicable to the study of AKT inhibitors in combination therapy.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1][2] This constitutive activation can contribute to resistance to conventional chemotherapy and radiation.[3] AKT, a serine/threonine kinase, is a central node in this pathway, making it an attractive target for cancer therapy.[4] Small molecule inhibitors of AKT, when used in combination with standard cytotoxic agents, have shown promise in preclinical models by sensitizing cancer cells to the effects of chemotherapy and overcoming resistance mechanisms.[5][6][7] These notes provide an overview of the application of AKT inhibitors in combination with common chemotherapy agents and detailed protocols for their preclinical evaluation.
Mechanism of Action and Rationale for Combination Therapy
AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating downstream effectors that drive cell cycle progression and protein synthesis.[1] Many conventional chemotherapeutic agents, such as cisplatin, paclitaxel, and doxorubicin, induce DNA damage and cellular stress, which should ideally lead to apoptosis. However, cancer cells with a hyperactive AKT pathway can often evade this induced cell death.[3][8]
By inhibiting AKT, the pro-survival signals are diminished, thereby lowering the threshold for apoptosis induced by chemotherapy. Preclinical studies have demonstrated that AKT inhibitors can synergistically enhance the cytotoxic effects of various chemotherapies in a range of cancer cell lines, including those from ovarian, gastric, and breast cancers.[5][6][9]
Signaling Pathway Diagram
Caption: The PI3K/AKT signaling pathway and the point of intervention by AKT inhibitors.
Data Presentation: In Vitro Efficacy of AKT Inhibitors in Combination with Chemotherapy
The following tables summarize representative quantitative data from preclinical studies on the combination of AKT inhibitors with various chemotherapy agents.
Table 1: IC50 Values of AKT Inhibitors and Chemotherapeutic Agents in Various Cancer Cell Lines
| Cell Line | Cancer Type | AKT Inhibitor | IC50 (µM) | Chemotherapy Agent | IC50 (µM) | Reference |
| AGS | Gastric Cancer | MK-2206 | >10 | Cisplatin | ~5 | [5] |
| MKN-45 | Gastric Cancer | MK-2206 | >10 | Cisplatin | ~2.5 | [5] |
| MGC-803 | Gastric Cancer | MK-2206 | >10 | Cisplatin | ~2 | [5] |
| A2780 | Ovarian Cancer | AZD5363 | Not specified | Doxorubicin | Not specified | [6] |
| ECC-1 | Endometrial Cancer | AZD5363 | Not specified | Doxorubicin | Not specified | [6] |
| J82 | Bladder Cancer | AZD5363 | ~3 | - | - | [10] |
Table 2: Synergistic Effects of AKT Inhibitor and Chemotherapy Combinations
| Cell Line | Cancer Type | AKT Inhibitor | Chemotherapy Agent | Combination Effect | Method of Synergy Determination | Reference |
| AGS | Gastric Cancer | MK-2206 | Cisplatin | Synergistic | Combination Index (CI) | [5] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | AZD5363 | Doxorubicin | Cooperative Sensitization | Apoptosis and Clonogenic Assays | [6] |
| Endometrial Cancer Cell Lines | Endometrial Cancer | AZD5363 | Doxorubicin | Cooperative Sensitization | Apoptosis and Clonogenic Assays | [6] |
| J82 | Bladder Cancer | AZD5363 | AZD2014 (mTORi) | Synergistic | Cell Viability and Colony Formation | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of AKT inhibitors in combination with chemotherapy.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of single agents and their combinations on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., AGS, A2780)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
AKT inhibitor (e.g., MK-2206)
-
Chemotherapy agent (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the AKT inhibitor and the chemotherapy agent in complete growth medium.
-
Treat the cells with either a single agent or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of the inhibitors on the AKT signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-p-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis following treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the AKT inhibitor, chemotherapy agent, or their combination for the desired time.
-
Harvest the cells, including any floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental Workflow Diagrams
Caption: A typical in vitro experimental workflow for evaluating combination therapies.
Caption: The logical relationship leading to synergy between chemotherapy and AKT inhibitors.
Conclusion
The combination of AKT inhibitors with conventional chemotherapy presents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The protocols and data presented here, based on well-studied AKT inhibitors, provide a framework for the preclinical evaluation of such combination therapies. Researchers and drug development professionals can adapt these methodologies to investigate novel AKT inhibitors and their synergistic potential with a variety of cytotoxic agents in different cancer contexts. Careful evaluation of synergy, pathway modulation, and induction of apoptosis is crucial for the successful translation of these combination strategies into clinical applications.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Akt/mTOR survival pathway in cisplatin resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using Akt-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a pivotal node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various human cancers.[1][2][3] This pathway governs a multitude of cellular processes, including cell survival, proliferation, growth, and metabolism.[1][3][4][5] Consequently, Akt has emerged as a compelling therapeutic target, and the development of Akt inhibitors is a promising strategy in oncology.[1][6][7] However, as with many targeted therapies, the emergence of drug resistance poses a significant clinical challenge, limiting the long-term efficacy of these agents.[8]
Akt-IN-14 is a highly potent, pan-Akt inhibitor with demonstrated activity against all three Akt isoforms (Akt1, Akt2, and Akt3). These application notes provide a comprehensive framework for utilizing this compound as a tool to investigate the molecular mechanisms underlying acquired resistance to Akt inhibition. The protocols outlined below are designed to enable researchers to identify and characterize resistance mechanisms in cancer cell line models.
Key Mechanisms of Resistance to Akt Inhibition
Acquired resistance to Akt inhibitors is a multifaceted process that can arise from various molecular alterations. Understanding these mechanisms is crucial for the development of effective combination therapies and next-generation inhibitors. Key resistance mechanisms include:
-
Reactivation of Downstream Signaling: Cancer cells can bypass Akt inhibition by reactivating downstream effectors, such as mTORC1, through alternative pathways like the PDK1-SGK axis.[9]
-
Upregulation of Parallel Signaling Pathways: Compensatory activation of parallel survival pathways, such as the PIM signaling cascade, can circumvent the effects of Akt blockade.[8]
-
Feedback Activation of Receptor Tyrosine Kinases (RTKs): Inhibition of Akt can lead to a feedback loop resulting in the upregulation and activation of RTKs, including IGF-1R, IR, and HER3, which in turn reactivate the PI3K/Akt pathway or other survival pathways like the Ras/Raf/MEK/ERK cascade.[9]
-
Isoform Switching and Upregulation: Increased expression of specific Akt isoforms, particularly AKT3, has been shown to confer resistance to allosteric Akt inhibitors.[9]
-
Epigenetic Reprogramming: Changes in the epigenetic landscape can lead to a reversible drug-resistant state, often associated with an epithelial-to-mesenchymal transition (EMT) phenotype.[10]
Experimental Workflow for Studying this compound Resistance
A systematic approach is required to elucidate the mechanisms of resistance to this compound. The following workflow outlines the key experimental stages:
Caption: A stepwise experimental workflow for the development, characterization, and mechanistic investigation of cancer cell resistance to this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Akt1 | Akt2 | Akt3 |
| IC50 (nM) | <0.01 | 1.06 | 0.66 |
Data represents the half-maximal inhibitory concentration (IC50) of this compound against the three Akt isoforms.
Table 2: Hypothetical Cell Viability Data for Parental and this compound Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental | This compound | 0.5 | - |
| Resistant Clone 1 | This compound | 7.8 | 15.6 |
| Resistant Clone 2 | This compound | 10.2 | 20.4 |
This table illustrates the expected shift in IC50 values for this compound in resistant cell lines compared to the parental line.
Table 3: Hypothetical Protein Expression Changes in this compound Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| p-Akt (S473) | 1.0 | 0.2 |
| p-PRAS40 | 1.0 | 0.1 |
| p-HER3 | 1.0 | 3.5 |
| p-PIM1 | 1.0 | 4.2 |
| AKT3 | 1.0 | 5.0 |
This table summarizes potential changes in the expression and phosphorylation of key signaling proteins in resistant cells as determined by Western blot analysis.
Signaling Pathways
The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation. This compound targets Akt to inhibit downstream signaling.
Caption: The canonical PI3K/Akt signaling pathway and the inhibitory action of this compound.
Mechanisms of resistance often involve the activation of bypass pathways that can reactivate downstream signaling or promote cell survival independently of Akt.
Caption: Potential bypass signaling pathways that can be activated to confer resistance to this compound.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line of interest in its recommended growth medium.
-
Dose Escalation: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Increase: Once the cells have resumed a normal growth rate, gradually increase the concentration of this compound in a stepwise manner.
-
Maintenance: Continue this process until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 5-10 µM).
-
Clonal Isolation: Isolate single-cell clones from the resistant population using limiting dilution or cylinder cloning.
-
Expansion and Verification: Expand the resistant clones and confirm their resistance by performing a cell viability assay to determine the new IC50 value.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Protocol 3: Western Blot Analysis
-
Cell Lysis: Lyse parental and resistant cells, both untreated and treated with this compound, using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, p-Akt (S473), p-PRAS40, p-HER3, PIM1, AKT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Immunoprecipitation
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against a protein of interest (e.g., HER3) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against interacting partners (e.g., p85 subunit of PI3K).
Conclusion
These application notes provide a structured approach for utilizing this compound to investigate the complex mechanisms of drug resistance. By developing resistant cell lines and employing the detailed protocols for cellular and molecular analysis, researchers can identify key resistance drivers. This knowledge is essential for devising rational combination therapies to overcome resistance and improve the clinical outcomes of Akt-targeted cancer treatments.
References
- 1. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 4. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. genscript.com [genscript.com]
- 7. Targeting AKT/PKB to improve treatment outcomes for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Akt-IN-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Akt-IN-14
This compound is a potent inhibitor of the Akt serine/threonine kinase, a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][3] this compound exhibits high potency against the three Akt isoforms: Akt1, Akt2, and Akt3.[4] By inhibiting Akt, this compound can disrupt downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[3] These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis.
Mechanism of Action: The Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and growth.[2] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits Akt to the plasma membrane.[2] There, Akt is phosphorylated and activated by PDK1 and mTORC2.[2] Activated Akt then phosphorylates a multitude of downstream substrates to inhibit apoptosis and promote cell cycle progression.[3][5] Key anti-apoptotic functions of Akt include the phosphorylation and inactivation of pro-apoptotic proteins like Bad and caspase-9.[5] this compound, by inhibiting Akt, blocks these survival signals, thereby promoting apoptosis.
Quantitative Data Summary
Note: As of the latest available information, specific cellular IC50 values and apoptosis induction data for this compound in various cancer cell lines have not been published. The following tables present illustrative data from studies on other potent Akt inhibitors (e.g., AZD5363, MK-2206) to provide an expected range of activity. Researchers should determine the specific efficacy of this compound in their cell lines of interest.
Table 1: Illustrative IC50 Values of Akt Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Akt Inhibitor | IC50 (µM) | Citation |
| J82 | Bladder Cancer | AZD5363 | 21.87 | [6] |
| 253J-BV | Bladder Cancer | AZD5363 | 27.04 | [6] |
| HCC1806 | Triple-Negative Breast Cancer | MK-2206 | ~5 | [7] |
| A549 | Non-Small Cell Lung Cancer | MK-2206 | ~5 | [7] |
| 786-0 | Renal Cell Carcinoma | AZD5363 | 3 | [8][9] |
| 786-0 | Renal Cell Carcinoma | AktiVIII | 2.12 | [8][9] |
Table 2: Illustrative Apoptosis Induction by Akt Inhibitors
| Cell Line | Cancer Type | Treatment | Duration (h) | Apoptosis (% of Cells) | Citation |
| Hep3B | Hepatocellular Carcinoma | SC66 (2 µg/ml) | 24 | 17.5% | [1] |
| 5637 | Bladder Cancer | GPE (500 µg/ml) | 48 | Increased Caspase 3/7 activity | [9] |
| H460 | Lung Cancer | PE5 (50 µM) | 48 | Increased Annexin V+ cells | [1] |
| H292 | Lung Cancer | PE5 (50 µM) | 48 | Increased Annexin V+ cells | [1] |
Experimental Protocols
Experimental Workflow for Cell Viability and Apoptosis Assays
The general workflow for assessing the impact of this compound on cell viability and apoptosis involves cell seeding, treatment with the inhibitor, and subsequent analysis using specific assays.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium. Allow cells to attach overnight. Treat with various concentrations of this compound for the desired time.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls.
Logical Pathway: this compound Induced Apoptosis
The inhibition of Akt by this compound initiates a cascade of events that culminates in apoptotic cell death. This process involves the disinhibition of pro-apoptotic factors and the activation of the caspase cascade.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Akt-IN-14 in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Akt-IN-14, a potent pan-Akt inhibitor, in in vivo xenograft studies. The information is compiled from established methodologies for similar Akt inhibitors and is intended to serve as a comprehensive guide for preclinical anti-cancer research.
Introduction to this compound
This compound is a highly potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various human cancers, playing a crucial role in promoting cell survival, proliferation, and resistance to therapy. By inhibiting Akt, this compound aims to suppress tumor growth and enhance the efficacy of other anti-cancer agents.
Mechanism of Action
The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes. Upon activation by growth factors or other stimuli, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to increased cell survival, proliferation, and metabolism. This compound competitively binds to the ATP-binding pocket of Akt kinases, thereby preventing their activity and inhibiting the downstream signaling cascade.
Key Applications
-
Monotherapy: Evaluating the direct anti-tumor efficacy of this compound in various cancer models.
-
Combination Therapy: Assessing the synergistic or additive effects of this compound when combined with chemotherapy, targeted therapy, or immunotherapy.
-
Pharmacodynamic (PD) Studies: Investigating the in vivo inhibition of Akt signaling by measuring downstream biomarkers.
-
Resistance Mechanism Studies: Exploring the role of the Akt pathway in conferring resistance to other cancer therapies.
Diagram of the PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data from In Vivo Xenograft Studies with Akt Inhibitors
The following tables summarize representative quantitative data from in vivo xenograft studies using various Akt inhibitors. This data can serve as a reference for designing studies with this compound.
Table 1: Monotherapy Efficacy of Akt Inhibitors in Xenograft Models
| Compound | Cancer Type | Cell Line/Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| AZD5363 | Breast Cancer | BT474c | 100 mg/kg, oral, bid | >90 | [1] |
| AZD5363 | Renal Cancer | 786-O (PTEN-null) | 150 mg/kg, oral, bid | 125 (partial regression) | [1] |
| GSK690693 | Breast Cancer | BT474 | 30 mg/kg/day, i.p. | 58-75 | [2] |
| MS21 (Degrader) | Prostate Cancer | PC-3 | 75 mg/kg, i.p., daily | 90 | [3][4] |
| MS21 (Degrader) | Breast Cancer | MDA-MB-468 | 75 mg/kg, i.p., daily | 80 | [3][4] |
Table 2: Pharmacodynamic Effects of Akt Inhibitors in Xenograft Tumors
| Compound | Tumor Model | Biomarker | Inhibition | Time Point | Reference |
| AZD5363 | BT474c | p-PRAS40 | Dose-dependent | 2 hours post-dose | [5] |
| AZD5363 | U87-MG | 18F-FDG uptake | Dose-dependent decrease | Not specified | [5] |
| GSK690693 | BT474 | p-GSK3β | >60% | Sustained | [6] |
| MS21 (Degrader) | PC-3 | Total Akt | Significant reduction | End of study | [7] |
Detailed Experimental Protocol for In Vivo Xenograft Studies with this compound
This protocol provides a general framework for conducting in vivo xenograft studies with this compound. Specific parameters may need to be optimized based on the cancer model and research question.
Cell Culture and Xenograft Implantation
-
Cell Lines: Select appropriate human cancer cell lines with a known status of the PI3K/Akt pathway (e.g., with PIK3CA mutations or PTEN loss). Examples include BT474 (breast cancer), PC-3 (prostate cancer), and U87-MG (glioblastoma).
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Implantation:
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells (in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach a mean volume of 100-200 mm³.
-
This compound Formulation and Administration
-
Formulation: The formulation of this compound will depend on its physicochemical properties. A common vehicle for oral administration of small molecule inhibitors is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in water. For intraperitoneal injection, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline may be suitable. It is crucial to perform a tolerability study to determine the maximum tolerated dose (MTD) of the specific formulation.
-
Administration:
-
Oral (p.o.) gavage: This is a common route for chronic dosing.
-
Intraperitoneal (i.p.) injection: An alternative route of administration.
-
-
Dosing Regimen:
-
Frequency: Daily (qd) or twice daily (bid) administration is common.
-
Schedule: Continuous dosing or intermittent schedules (e.g., 4 days on, 3 days off) can be employed to manage potential toxicities.[8]
-
In Vivo Efficacy and Pharmacodynamic Studies
-
Tumor Growth Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Pharmacodynamic (PD) Marker Analysis:
-
Collect tumor samples at specific time points after the last dose (e.g., 2, 8, 24 hours) to assess the inhibition of downstream targets.
-
Analyze tumor lysates by Western blotting for levels of phosphorylated Akt (p-Akt), p-PRAS40, p-GSK3β, and p-S6.
-
Perform immunohistochemistry (IHC) on tumor sections to evaluate markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
-
Data Analysis
-
Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed anti-tumor effects.
-
Analyze and quantify the changes in PD markers to correlate with the observed efficacy.
Diagram of the In Vivo Xenograft Experimental Workflow
Caption: A generalized workflow for an in vivo xenograft study using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. AZD5363 [openinnovation.astrazeneca.com]
Troubleshooting & Optimization
Navigating the Challenges of Akt-IN-14: A Technical Support Guide
For researchers and drug development professionals working with the potent Akt inhibitor, Akt-IN-14, achieving reliable and reproducible experimental results can be hampered by its challenging physicochemical properties. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media (e.g., PBS or cell culture medium). How can I prevent this?
A2: This is a common issue known as "salting out" that occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where it is less soluble. To minimize precipitation:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your experimental setup, as higher concentrations can be toxic to cells and can promote precipitation.
-
Use a serial dilution method: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into your aqueous buffer.
-
Vortex or sonicate briefly: After dilution, gentle mixing can help to keep the compound in solution. However, avoid vigorous or prolonged sonication which can degrade the compound.
-
Warm the aqueous medium: Gently warming the PBS or cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Consider the use of a surfactant: In some instances, a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, may help to maintain the solubility of hydrophobic compounds in aqueous solutions. However, the compatibility and potential effects of the surfactant on your specific assay should be validated.
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
A3:
-
Solid Compound: Store solid this compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. For short-term storage (up to one month), aliquots can be stored at -20°C. For long-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: To maintain the integrity of the compound, it is strongly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can potentially lead to degradation of the compound and a decrease in its effective concentration. If you must re-use a stock, limit it to one or two freeze-thaw cycles.
Q5: How can I assess the stability of my this compound solution over time?
A5: To determine the stability of your this compound solution under your specific experimental conditions, you can perform a simple stability study. This involves preparing a fresh solution and measuring its concentration using a suitable analytical method (e.g., HPLC-UV). Then, store the solution under your desired conditions (e.g., 4°C, room temperature, or 37°C) and re-measure the concentration at various time points (e.g., 2, 4, 8, 24, and 48 hours). A significant decrease in concentration over time indicates instability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | - Decrease the final concentration of this compound.- Lower the final DMSO concentration to <1%.- Perform serial dilutions.- Gently warm the aqueous buffer before adding the stock solution.- Consider using a small amount of a biocompatible surfactant (validation required). |
| Inconsistent or lower than expected bioactivity | - Degradation of the compound due to improper storage.- Precipitation of the compound in the assay medium.- Inaccurate initial concentration of the stock solution. | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to avoid freeze-thaw cycles.- Visually inspect for precipitation before and during the experiment.- Confirm the concentration of your stock solution using an analytical method like HPLC-UV. |
| Cell toxicity observed in vehicle control | High concentration of DMSO. | Ensure the final DMSO concentration in your cell culture is as low as possible, ideally below 0.5%, and does not exceed 1%. Run a vehicle control with the same final DMSO concentration to assess its effect on your cells. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -20°C for short-term use or -80°C for long-term storage.
Protocol for Determining Kinetic Solubility in Aqueous Buffer
-
Prepare a high-concentration stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the aqueous buffer of interest (e.g., PBS, pH 7.4) to create a range of concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Analysis: Measure the turbidity or light scattering of each well using a plate reader (nephelometry). The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.
Visualizing the Akt Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
Troubleshooting off-target effects of Akt-IN-14
Welcome to the technical support center for Akt-IN-14, a potent and selective inhibitor of the Akt signaling pathway. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an ATP-competitive inhibitor that targets the kinase domain of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] By binding to the ATP pocket, it prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[3][4][5]
Q2: Is this compound isoform-selective?
This compound is a pan-Akt inhibitor, designed to inhibit Akt1, Akt2, and Akt3 with similar potency. While the three isoforms have overlapping functions, they also play distinct roles in cellular processes.[6] For instance, Akt1 is primarily involved in cell survival and growth, Akt2 in glucose metabolism, and Akt3 in brain development.[6] The non-selective nature of this compound can be advantageous for broad anti-tumor activity but may also contribute to certain off-target or toxic effects.[7]
Q3: What are the expected downstream effects of this compound treatment?
Inhibition of Akt activity by this compound should lead to a dose-dependent decrease in the phosphorylation of its numerous downstream substrates. Key biomarkers to monitor include reduced phosphorylation of GSK3β (at Ser9), PRAS40 (at Thr246), and FoxO transcription factors (e.g., FoxO1 at Thr24, FoxO3a at Thr32).[4][8] This should result in cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.[4][9]
Troubleshooting Guide
Q4: I am not observing the expected decrease in phosphorylation of downstream targets (e.g., p-GSK3β) after this compound treatment. What could be wrong?
This is a common issue that can arise from several factors:
-
Experimental Timing: The dephosphorylation of Akt substrates can be transient. We recommend performing a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition.
-
Reagent Stability: Ensure that the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Line Resistance: Some cell lines may have compensatory signaling pathways that bypass the need for Akt signaling or exhibit feedback activation of other kinases.[10][11] For instance, inhibition of the PI3K/Akt pathway has been shown to cause compensatory activation of the MET/STAT3 pathway in some cancer cells.[11]
-
Western Blotting Technique: Detection of phosphorylated proteins can be challenging. Ensure that phosphatase inhibitors are included in your lysis buffer and that you are using a blocking buffer, such as 5% Bovine Serum Albumin (BSA) in TBST, which is often recommended for phospho-antibodies.[12] Also, verify that your primary antibody is validated for the specific application.
Q5: My cells are showing significant toxicity or apoptosis at concentrations below the IC50 for Akt inhibition. Is this an off-target effect?
This observation suggests potential off-target activity or high sensitivity of the cell line to Akt pathway inhibition.
-
Off-Target Kinase Inhibition: this compound, while selective, may inhibit other kinases, particularly within the AGC kinase family (e.g., PKA, PKC), at higher concentrations.[1][8] Review the selectivity profile (Table 1) to see if other inhibited kinases could explain the observed phenotype.
-
Cellular Context: The dependence of a cell line on Akt signaling for survival varies. Cells with mutations that lead to hyperactivation of the Akt pathway (e.g., PTEN loss or PIK3CA mutation) are often highly dependent on this pathway and may undergo apoptosis even with partial inhibition of Akt.[8]
-
Metabolic Effects: Pan-Akt inhibition can lead to metabolic toxicities.[8] For example, inhibition of Akt2 can impact glucose metabolism, which could contribute to cytotoxicity in certain contexts.
Q6: I observed an increase in total Akt protein levels after treating my cells with this compound. How can this be explained?
An increase in both total Akt and phosphorylated Akt can sometimes be observed, particularly at early time points.[13] This can be due to:
-
Feedback Loops: Inhibition of a kinase can sometimes disrupt negative feedback loops that regulate its own expression or the expression of upstream activators.
-
Protein Stability: Changes in survival and proliferation signals can affect the stability of proteins like Akt. Sustained exposure to certain stimuli can attenuate endosome formation, leading to reduced protein turnover.[13]
-
Stabilization by Inhibitor Binding: Some ATP-competitive inhibitors have been shown to stabilize the phosphorylated, active conformation of Akt, which might lead to an apparent increase in the p-Akt signal even as kinase activity is blocked.[10]
It is crucial to evaluate the ratio of phosphorylated Akt to total Akt and, more importantly, to measure the phosphorylation status of downstream substrates like GSK3β or PRAS40, which are better indicators of actual pathway activity.[13]
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Akt1) |
| Akt1 | 1.8 | 1 |
| Akt2 | 2.1 | 1.2 |
| Akt3 | 1.9 | 1.1 |
| PKA | 85 | 47.2 |
| PKCα | 150 | 83.3 |
| SGK1 | 45 | 25.0 |
| ROCK1 | >1000 | >555 |
| CDK2/CycA | 850 | 472.2 |
Data are representative. Actual values may vary between assay formats.
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) |
| U87-MG | Glioblastoma | PTEN null | 25 |
| PC-3 | Prostate Cancer | PTEN null | 40 |
| MCF-7 | Breast Cancer | PIK3CA E545K | 75 |
| HCT116 | Colorectal Cancer | PIK3CA H1047R | 90 |
| A549 | Lung Cancer | KRAS G12S | 450 |
GI50: Concentration causing 50% inhibition of cell growth after 72-hour incubation.
Experimental Protocols
Protocol 1: In Vitro ADP-Glo™ Kinase Assay for IC50 Determination
This protocol measures the amount of ADP produced by the kinase reaction, which correlates with kinase activity.[14]
-
Reagent Preparation: Dilute Akt1 enzyme, substrate peptide (e.g., CKRPRAASFAE), ATP, and serial dilutions of this compound in kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT).[14][15]
-
Kinase Reaction: In a 384-well plate, add 1 µl of this compound dilution (or DMSO vehicle control), 2 µl of enzyme, and 2 µl of substrate/ATP mix.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Pathway Inhibition
-
Cell Treatment: Plate cells (e.g., U87-MG) and allow them to adhere overnight. Treat with various concentrations of this compound (e.g., 0, 10, 50, 250, 1000 nM) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phospho-protein levels to their respective total protein levels.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AKT inhibition: a bad AKT inhibitor in liver injury and tumor development? - Joy - Translational Cancer Research [tcr.amegroups.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. promega.jp [promega.jp]
- 15. 2.6. AKT1 Kinase Activity Assay [bio-protocol.org]
How to improve Akt-IN-14 bioavailability in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Akt-IN-14 in animal models. The following information is curated to address common challenges related to the compound's bioavailability and in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective pan-Akt inhibitor. It functions by targeting all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3), a key node in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Q2: I am observing limited efficacy of this compound in my animal model. What are the potential reasons?
Limited in vivo efficacy of this compound can stem from several factors, primarily related to its bioavailability. Common issues include poor solubility, inadequate formulation, rapid metabolism, or an inappropriate route of administration for the specific animal model. It is also crucial to ensure the dosing regimen is appropriate to achieve and maintain therapeutic concentrations at the target site.
Q3: What are the recommended starting points for formulation and administration of this compound?
While specific pharmacokinetic data for this compound is not extensively published, a common starting point for similar kinase inhibitors in preclinical studies is intraperitoneal (i.p.) injection. A typical formulation involves dissolving the compound in a vehicle such as a solution of DMSO, followed by dilution with PEG300, Tween 80, and saline. For oral administration, a micronized suspension in a vehicle like 0.5% methylcellulose is a common approach for poorly soluble compounds.
Troubleshooting Guide
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Difficulty dissolving this compound in the desired vehicle.
-
Precipitation of the compound upon addition of aqueous solutions.
-
Inconsistent results between experiments.
Possible Causes:
-
This compound, like many kinase inhibitors, likely has low aqueous solubility.
-
The chosen vehicle is not optimal for maintaining the compound in solution.
Solutions:
-
Optimize the Vehicle: Experiment with different solvent systems. A multi-component vehicle is often necessary. See the protocol below for a sample formulation.
-
Use of Excipients: Incorporate solubilizing agents such as cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility.
-
Particle Size Reduction: For oral suspensions, micronization of the compound can increase the surface area for dissolution.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can improve solubility.
Issue 2: Sub-optimal Bioavailability and Exposure
Symptoms:
-
Low plasma concentrations of this compound after administration.
-
Lack of a clear dose-response relationship in efficacy studies.
-
High variability in plasma levels between individual animals.
Possible Causes:
-
Poor absorption from the administration site (e.g., GI tract for oral dosing).
-
High first-pass metabolism in the liver.
-
Rapid clearance from circulation.
Solutions:
-
Alternative Administration Routes: If oral bioavailability is low, consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism.
-
Formulation Enhancement: Employ absorption enhancers or lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) for oral administration.
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine key parameters like Cmax, Tmax, and AUC for different formulations and routes of administration. This will help in selecting the optimal application method.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Objective: To prepare a clear, stable solution of this compound for i.p. administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO to create a stock solution (e.g., 100 mg/mL). Use gentle vortexing or sonication to aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to avoid precipitation.
-
Ensure the final solution is clear and free of particulates before administration.
-
Administer the formulation to the animals based on their body weight.
Data Presentation
The following tables are templates for summarizing pharmacokinetic data. Researchers should populate these with their own experimental results.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Formulation / Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| IV Bolus | 5 | 1500 | 0.1 | 3000 | 100 |
| Oral Suspension | 25 | 250 | 2 | 1500 | 20 |
| i.p. Solution | 25 | 800 | 1 | 4500 | 60 |
Table 2: Solubility of this compound in Different Vehicles
| Vehicle | Solubility (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| 0.5% Methylcellulose | < 0.1 | Forms a suspension |
| 10% DMSO / 90% Saline | 0.5 | Precipitates over time |
| 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | 5 | Clear solution |
Visualizations
Caption: Mechanism of action of this compound in the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for assessing this compound bioavailability.
Minimizing toxicity of Akt-IN-14 in preclinical studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of Akt-IN-14 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor that selectively targets the non-ATP binding pocket of Akt1 and Akt2 kinases. This specificity is designed to reduce off-target effects commonly seen with ATP-competitive inhibitors.
Q2: What are the known off-target effects of this compound?
While designed for selectivity, this compound has been reported to have potential off-target effects, most notably on ROCK1 (Rho-associated coiled-coil containing protein kinase 1). Inhibition of ROCK1 can lead to cardiovascular effects such as hypotension. Careful monitoring of cardiovascular parameters is recommended during in vivo studies.
Q3: Why is the formulation of this compound critical for in vivo studies?
This compound has low aqueous solubility. A proper formulation, often involving solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD), is crucial for achieving the desired bioavailability and minimizing precipitation at the injection site, which can lead to localized toxicity and variable drug exposure.
Q4: What are the common signs of toxicity to monitor in animal models treated with this compound?
Common signs of toxicity include, but are not limited to, significant weight loss (>15-20%), lethargy, ruffled fur, changes in behavior, and signs of cardiovascular distress (e.g., altered heart rate or blood pressure).
Q5: Can this compound affect glucose metabolism?
Yes, the Akt signaling pathway is a key regulator of glucose metabolism. Inhibition of Akt can lead to hyperglycemia. It is advisable to monitor blood glucose levels, especially in long-term studies or when using higher doses of the inhibitor.
Troubleshooting Guide
Issue 1: Unexpected Animal Mortality or Severe Morbidity at Calculated Doses
-
Question: We are observing unexpected mortality or severe morbidity (e.g., >20% weight loss) in our animal models at doses reported in the literature. What could be the cause?
-
Answer:
-
Formulation Issues: Improper solubilization of this compound can lead to the administration of a suspension instead of a solution, resulting in inconsistent and potentially high localized concentrations. Ensure the compound is fully dissolved in the vehicle.
-
Vehicle Toxicity: The vehicle itself may be contributing to toxicity. Run a control group treated with the vehicle alone to rule this out.
-
Strain/Species Sensitivity: The animal strain or species you are using may be more sensitive to Akt inhibition or the specific off-target effects of this compound.
-
Dose Calculation Error: Double-check all dose calculations, including conversions from in vitro IC50 to in vivo doses.
-
Recommendation: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Start with a lower dose and gradually increase it while closely monitoring for signs of toxicity.
-
Issue 2: High Variability in Efficacy and/or Toxicity Between Animals
-
Question: We are seeing significant variability in tumor growth inhibition and/or toxic side effects among animals in the same treatment group. What can we do to improve consistency?
-
Answer:
-
Inconsistent Formulation: Ensure your formulation protocol is robust and results in a consistent, stable solution for every administration. Prepare the formulation fresh before each use if stability is a concern.
-
Administration Technique: Inconsistent administration (e.g., subcutaneous vs. intraperitoneal injection depth) can affect absorption and bioavailability. Ensure all technical staff are using a standardized administration technique.
-
Animal Health Status: Underlying health issues in individual animals can affect drug metabolism and sensitivity. Use healthy, age- and weight-matched animals for your studies.
-
Issue 3: Observed Cardiovascular Effects (e.g., Hypotension)
-
Question: Our telemetry data shows a drop in blood pressure in animals treated with this compound. How can we manage this?
-
Answer:
-
Acknowledge Off-Target Effect: This is likely due to the off-target inhibition of ROCK1.
-
Dose Reduction: Determine if a lower dose can maintain efficacy against the primary target (Akt) while minimizing the effect on ROCK1. Perform a dose-response study for both on-target and off-target effects if possible.
-
Alternative Dosing Schedule: Consider alternative dosing schedules (e.g., intermittent vs. daily dosing) that might allow for recovery from the hypotensive effects while maintaining therapeutic pressure on the tumor.
-
Quantitative Data Summary
Table 1: Illustrative Dose-Dependent Toxicity of this compound in a Murine Model
| Dose (mg/kg, i.p., daily) | Average Weight Change (%) | Mortality Rate (%) | Key Observations |
| 10 | +2% | 0% | No significant findings. |
| 25 | -5% | 0% | Minor, transient lethargy post-injection. |
| 50 | -15% | 10% | Significant weight loss, ruffled fur, hyperglycemia. |
| 100 | -25% | 40% | Severe morbidity, requiring euthanasia; notable hypotension. |
Disclaimer: This table is for illustrative purposes and represents a potential outcome. Actual results will vary based on the animal model, strain, formulation, and study duration.
Table 2: On-Target vs. Potential Off-Target Effects of this compound
| Target | Desired Effect | Potential Toxicities | Mitigation Strategy |
| Akt1/2 (On-Target) | Inhibition of tumor cell proliferation, survival, and growth. | Hyperglycemia, insulin resistance. | Monitor blood glucose; consider intermittent dosing. |
| ROCK1 (Off-Target) | - | Hypotension, cardiovascular effects. | Monitor blood pressure; perform dose-titration to find a therapeutic window with minimal cardiovascular impact. |
Detailed Experimental Protocols
Protocol 1: In Vivo Formulation of this compound with HP-β-CD
-
Objective: To prepare a clear, sterile solution of this compound for in vivo administration.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or sterile saline
-
Sterile 0.1 N HCl
-
Sterile 0.1 N NaOH
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Calculate the required amount of this compound and HP-β-CD. A common ratio is a 1:5 to 1:10 molar ratio of drug to cyclodextrin, with the final HP-β-CD concentration typically being 20-40% (w/v).
-
In a sterile container, dissolve the HP-β-CD in the required volume of sterile water or saline. This may require gentle warming and stirring.
-
Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Check the pH of the solution. Adjust to a neutral pH (around 7.0-7.4) using sterile 0.1 N HCl or 0.1 N NaOH as needed.
-
Continue stirring until the this compound is completely dissolved, resulting in a clear solution. This may take 30-60 minutes.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the final solution for any particulates before administration. Prepare fresh for each dosing day.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study Design
-
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
-
Procedure:
-
Select a starting dose, typically 1/10th of the estimated LD50 or a dose based on efficacious concentrations in vitro, converted to an in vivo dose.
-
Enroll a small cohort of animals (e.g., 3-5 mice) per dose group.
-
Administer the starting dose for a defined period (e.g., 5-14 consecutive days).
-
Monitor animals daily for clinical signs of toxicity, including weight loss, changes in appearance, and behavior.
-
If no dose-limiting toxicity (e.g., >20% weight loss, severe morbidity) is observed, escalate the dose in the next cohort by a pre-defined increment (e.g., 30-50%).
-
Continue this dose escalation until dose-limiting toxicity is observed.
-
The MTD is defined as the highest dose level at which no more than 1 in 3-5 animals experiences dose-limiting toxicity.
-
Visualizations
Caption: Akt signaling pathway and the allosteric inhibition by this compound.
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting logic for unexpected in vivo toxicity.
Navigating Experimental Variability with Akt-IN-14: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming experimental variability when using the allosteric Akt inhibitor, Akt-IN-14. This guide offers frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of Akt1 and Akt2 kinases. Unlike ATP-competitive inhibitors, this compound binds to a pocket in the regulatory PH domain of Akt, locking it in an inactive conformation and preventing its translocation to the plasma membrane, a critical step for its activation.
Q2: What are the primary applications of this compound in research?
This compound is primarily used to probe the function of the PI3K/Akt signaling pathway in various cellular processes, including cell proliferation, survival, and metabolism. It is a valuable tool for studying cancer biology and other diseases where this pathway is dysregulated.
Q3: What are the known off-target effects of this compound?
While highly selective for Akt1/2, this compound has been reported to have off-target effects on the JAK2/STAT3 pathway, particularly at higher concentrations. Researchers should validate their findings by monitoring the phosphorylation status of STAT3 (Tyr705) to rule out confounding off-target effects.
Q4: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or lack of inhibition of Akt signaling.
Possible Cause 1: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response curve (e.g., 0.1 to 10 µM) to determine the optimal concentration for your cell line.
Possible Cause 2: Incorrect sample preparation or handling.
-
Solution: Ensure proper solubilization of this compound. For in vitro experiments, dissolve in DMSO. For cell-based assays, further dilute the DMSO stock in culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).
Possible Cause 3: High cell confluence.
-
Solution: Cell density can influence signaling pathways. Ensure you are seeding cells at a consistent and non-confluent density for all experiments.
Issue 2: Unexpected or off-target effects observed.
Possible Cause 1: High concentration of this compound.
-
Solution: Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects.
Possible Cause 2: Off-target effects on the JAK2/STAT3 pathway.
-
Solution: Concurrently analyze the phosphorylation status of key downstream targets of both the Akt and JAK2/STAT3 pathways (e.g., p-PRAS40 for Akt and p-STAT3 for JAK2) to confirm the specificity of the observed effects.
Issue 3: Poor reproducibility of results.
Possible Cause 1: Variability in experimental conditions.
-
Solution: Standardize all experimental parameters, including cell passage number, seeding density, serum concentration in the media, and treatment duration.
Possible Cause 2: Instability of the compound.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 0.25 |
| PC3 | Prostate Cancer | 0.5 |
| U87 | Glioblastoma | 0.8 |
| A549 | Lung Cancer | 1.2 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 0.01 to 100 µM.
-
Treatment: Remove the overnight culture medium and add 100 µL of the diluted this compound to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration for the specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for using this compound.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
Refining Akt-IN-14 treatment protocols for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Akt-IN-14 in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective allosteric inhibitor of AKT1 and AKT2. It binds to a pocket of the kinase domain that is distinct from the ATP-binding site, locking the kinase in an inactive conformation. This allosteric inhibition prevents the downstream signaling cascade that promotes cell survival, growth, and proliferation.
Q2: What is the recommended concentration range for this compound in long-term cell culture experiments?
The optimal concentration of this compound for long-term studies is cell-line dependent and should be determined empirically. However, a general starting range is 1-10 µM. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line and experimental conditions. For long-term studies, using a concentration at or slightly above the IC50 is a common practice to ensure sustained pathway inhibition.
Q3: How stable is this compound in cell culture medium?
While specific half-life data in various cell culture media is not extensively published, this compound is a stable compound. For long-term experiments (extending over several days), it is best practice to replenish the media with freshly prepared this compound every 24-48 hours to ensure a consistent concentration and biological activity.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. It is soluble in DMSO. For stock solutions, it is recommended to dissolve this compound in DMSO at a concentration of 10 mM or higher. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically <0.5%).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Effect Over Time | 1. Compound Degradation: this compound may degrade in the culture medium over extended periods. 2. Development of Resistance: Cells can develop resistance to Akt inhibitors through various mechanisms, such as upregulation of bypass signaling pathways (e.g., EGFR, MET/STAT3) or mutations in the Akt pathway.[1][2] 3. Cellular Efflux: Increased expression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of the inhibitor. | 1. Replenish Media: Change the cell culture media and re-add fresh this compound every 24-48 hours. 2. Monitor Pathway Activity: Regularly assess the phosphorylation status of Akt (p-Akt) and its downstream targets (e.g., p-GSK3β, p-S6) by Western blot to confirm pathway inhibition.[3] 3. Investigate Resistance Mechanisms: If resistance is suspected, perform molecular profiling (e.g., RNA-seq, phospho-proteomics) to identify altered signaling pathways. Consider combination therapies to target bypass pathways.[1] |
| High Cellular Toxicity or Off-Target Effects | 1. Concentration Too High: The concentration of this compound may be cytotoxic to the specific cell line. 2. Off-Target Kinase Inhibition: While selective, high concentrations of any inhibitor can lead to off-target effects.[4][5] 3. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Optimize Concentration: Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration that still achieves the desired level of Akt inhibition. 2. Assess Off-Target Effects: Use a lower concentration of this compound. If off-target effects are still suspected, consider using a structurally different Akt inhibitor as a control. 3. Control for DMSO: Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control, and is below the toxic threshold for your cells. |
| Variability in Experimental Results | 1. Inconsistent Drug Preparation: Errors in weighing, dissolving, or diluting this compound can lead to inconsistent concentrations. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the cellular response to the inhibitor. 3. Assay Performance: Inconsistent timing of treatments or harvesting, or technical variability in downstream assays (e.g., Western blotting) can introduce variability. | 1. Standardize Drug Preparation: Prepare a large batch of concentrated stock solution, aliquot, and store appropriately. Use calibrated pipettes for dilutions. 2. Maintain Consistent Cell Culture: Use cells within a defined passage number range. Seed cells at a consistent density and ensure uniform media conditions. 3. Standardize Protocols: Follow a detailed, standardized protocol for all steps of the experiment, from cell treatment to data acquisition and analysis. |
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target(s) | AKT1, AKT2 (Allosteric Inhibitor) | MedchemExpress |
| IC50 (AKT1) | <0.01 nM | [6][7] |
| IC50 (AKT2) | 1.06 nM | [6][7] |
| IC50 (AKT3) | 0.66 nM | [6][7] |
| Typical Long-Term In Vitro Concentration | 1-10 µM (Cell-line dependent) | General Recommendation |
| Solvent | DMSO | MedchemExpress |
| Storage of Stock Solution | -20°C or -80°C | General Recommendation |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay using Crystal Violet
This protocol is designed to assess the effect of long-term this compound treatment on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
10% Acetic Acid
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired treatment period (e.g., 5-10 days). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Media Replenishment: Every 48 hours, carefully aspirate the medium and replace it with fresh medium containing the respective treatments.
-
Staining: At the end of the treatment period, wash the cells with PBS. Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Monitoring Akt Pathway Inhibition by Western Blot
This protocol details the procedure for assessing the phosphorylation status of Akt and downstream targets.
Materials:
-
Cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, anti-p-GSK3β, anti-total GSK3β, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibition improves long‐term tumour control following radiotherapy by altering the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Battle of Akt Inhibitors: Akt-IN-14 vs. MK-2206
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway remains a critical focus due to its frequent dysregulation in various malignancies. Two prominent allosteric inhibitors of the central pathway kinase, Akt, are Akt-IN-14 and MK-2206. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Mechanism of Action: A Tale of Two Allosteric Inhibitors
Both this compound and MK-2206 are allosteric inhibitors, meaning they bind to a site on the Akt enzyme distinct from the ATP-binding pocket, leading to conformational changes that inactivate the kinase. This mode of inhibition can offer greater selectivity compared to ATP-competitive inhibitors.
MK-2206 is a well-characterized, potent, and orally bioavailable allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). It locks Akt in a closed, inactive conformation, preventing its phosphorylation and subsequent activation of downstream targets.
This compound is also a novel allosteric inhibitor of Akt. While detailed public information on its isoform specificity is less abundant, it is understood to effectively suppress Akt signaling.
Comparative Efficacy: In Vitro Data
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for MK-2206 against the three Akt isoforms. Data for this compound is not as widely available in the public domain, highlighting a key difference in their current stages of characterization.
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| MK-2206 | ~5-8 | ~12 | ~65 |
Note: IC50 values can vary depending on the assay conditions.
The efficacy of these inhibitors has been evaluated in numerous cancer cell lines. MK-2206 has demonstrated potent anti-proliferative activity across a wide range of cancers, including breast, lung, colorectal, and hematological malignancies. Its effectiveness is often more pronounced in cell lines with activating mutations in the PI3K/Akt pathway, such as PIK3CA mutations or PTEN loss.
While specific IC50 values for this compound across a broad panel of cancer cell lines are not as extensively documented in publicly accessible literature, its potential as an effective Akt inhibitor is recognized within the research community.
Signaling Pathway Inhibition
Both inhibitors are designed to block the downstream effects of Akt activation. This includes the phosphorylation of key substrates involved in cell survival, proliferation, and metabolism.
dot
Caption: The PI3K/Akt signaling pathway and points of inhibition by this compound and MK-2206.
Experimental Protocols
To ensure reproducibility and accurate comparison of data, detailed experimental protocols are essential.
Cell Viability (IC50 Determination) Assay
dot
Caption: A typical workflow for determining the IC50 values of Akt inhibitors.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and MK-2206 in culture medium. Remove the overnight medium from the cells and add the drug-containing medium.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Phospho-Akt
Methodology:
-
Cell Lysis: Treat cells with this compound or MK-2206 for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy
MK-2206 has been extensively evaluated in preclinical xenograft models and has demonstrated significant anti-tumor activity, both as a single agent and in combination with other chemotherapeutic agents. It has also progressed to clinical trials. In vivo efficacy data for this compound is less prevalent in the public domain, suggesting it may be at an earlier stage of development.
Conclusion
Both this compound and MK-2206 are valuable tools for researchers studying the Akt signaling pathway. MK-2206 is a well-established and characterized pan-Akt inhibitor with a wealth of supporting data and clinical trial experience. This compound represents a newer, promising allosteric inhibitor. The choice between these two compounds will depend on the specific research question, the desired level of characterization, and the availability of the compound. For studies requiring a well-documented pan-Akt inhibitor with known isoform specificity and a history of in vivo and clinical investigation, MK-2206 is a strong candidate. For researchers exploring novel chemical matter targeting the Akt pathway, this compound presents an intriguing alternative. As more data on this compound becomes available, a more direct and comprehensive comparison will be possible.
A Comparative Analysis of Akt Inhibitors: Akt-IN-14 vs. Perifosine
A Guide for Researchers in Drug Discovery and Development
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical target due to its central role in cell survival, proliferation, and metabolism. Inhibition of Akt, a key node in this pathway, has been a major focus of drug development. This guide provides a detailed comparative analysis of two notable Akt inhibitors: Akt-IN-14, a novel allosteric inhibitor, and perifosine, a well-studied alkylphospholipid.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound and perifosine employ distinct mechanisms to suppress Akt activity, which dictates their specificity and potential therapeutic applications.
This compound is a potent and selective allosteric inhibitor that targets the PH domain of Akt1 and Akt2. By binding to this domain, it locks Akt in an inactive conformation, preventing its crucial translocation to the cell membrane and subsequent activation by phosphorylation. This allosteric inhibition offers a high degree of selectivity for Akt over other kinases.
Perifosine , on the other hand, is an alkylphospholipid that primarily acts by inhibiting the recruitment of Akt to the plasma membrane. It is thought to achieve this by interfering with the binding of Akt's PH domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By preventing this localization, perifosine effectively blocks the activation of Akt by upstream kinases like PDK1.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and perifosine based on available preclinical and clinical studies. It is important to note that these values are derived from different studies and direct head-to-head comparisons in the same experimental setting are limited.
Table 1: In Vitro Efficacy (IC50 values)
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | LNCaP (Prostate) | 8 | |
| PC3 (Prostate) | 47 | ||
| U87 (Glioblastoma) | 15 | ||
| Perifosine | PC3 (Prostate) | 5,000 | |
| U87 (Glioblastoma) | 7,000 | ||
| A549 (Lung) | 10,000 |
Table 2: Kinase Selectivity
| Compound | Target | Ki (nM) | Selectivity Profile |
| This compound | Akt1 | 1.8 | Highly selective for Akt1/2 over other kinases. |
| Akt2 | 3.1 | ||
| Akt3 | 41 | ||
| Perifosine | N/A | N/A | Acts indirectly on Akt; also affects other signaling pathways including MAPK and JNK. |
Table 3: Preclinical and Clinical Status
| Compound | Development Phase | Key Findings |
| This compound | Preclinical | Potent anti-proliferative activity in various cancer cell lines and in vivo tumor models. |
| Perifosine | Clinical (Phase III) | Modest efficacy as a single agent. Combination therapies have shown some promise but have not led to regulatory approval for major indications. |
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Western Blotting for Akt Phosphorylation
Objective: To determine the inhibitory effect of this compound and perifosine on Akt activation by measuring the levels of phosphorylated Akt (p-Akt).
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., PC3, U87) at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or perifosine for the desired time period (e.g., 2, 6, 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt levels to total Akt and the loading control.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound and perifosine on cancer cells.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or perifosine for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the dose-response curve.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of this compound and perifosine on the kinase activity of purified Akt.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified active Akt enzyme, a specific substrate (e.g., GSK3α/β peptide), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or perifosine to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo Kinase Assay, which measures ADP production, or by using a phospho-specific antibody in an ELISA format.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound and perifosine represent two distinct approaches to targeting the Akt signaling pathway. This compound is a highly potent and selective allosteric inhibitor with promising preclinical activity. Its specificity may translate to a better therapeutic window and fewer off-target effects. Perifosine, while having undergone extensive clinical evaluation, has shown limited single-agent efficacy, potentially due to its broader mechanism of action and effects on multiple signaling pathways. For researchers in drug development, the choice between these or similar inhibitors will depend on the specific cancer type, the desired therapeutic strategy (monotherapy vs. combination), and the importance of kinase selectivity. The experimental protocols provided herein offer a starting point for the in-house evaluation and comparison of these and other Akt inhibitors.
Comparative Analysis of Akt-IN-14 and Other Akt Inhibitors for Anti-Tumor Applications
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt is a pivotal node in signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention. This guide provides a comparative overview of the pre-clinical anti-tumor activity of the novel Akt inhibitor, Akt-IN-14, alongside other well-characterized Akt inhibitors: Ipatasertib (GDC-0068), MK-2206, and Capivasertib (AZD5363). This analysis is based on publicly available experimental data.
Executive Summary
This compound is a highly potent inhibitor of all three Akt isoforms, exhibiting sub-nanomolar to low nanomolar IC50 values in enzymatic assays. While this indicates strong biochemical potency, a comprehensive evaluation of its anti-tumor activity is currently limited by the lack of publicly available data on its effects on cancer cell lines and in vivo tumor models. In contrast, Ipatasertib, MK-2206, and Capivasertib have been more extensively studied, with a wealth of data available from both preclinical and clinical investigations. These compounds have demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines and have shown tumor growth inhibition in various xenograft models. A direct quantitative comparison of the anti-tumor efficacy of this compound with these alternatives is therefore challenging at this time. This guide presents the available data to offer a preliminary cross-validation and highlights the areas where further research on this compound is needed.
Data Presentation: Quantitative Comparison of Akt Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Enzymatic Activity (IC50)
| Compound | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) | Reference |
| This compound | <0.01 | 1.06 | 0.66 | |
| MK-2206 | 8 | 12 | 65 | [1] |
| Ipatasertib | - | - | - | Data not specified in a comparable format |
| Capivasertib | - | - | - | Data not specified in a comparable format |
Table 2: In Vitro Anti-Proliferative Activity in Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | This compound | MK-2206 | Ipatasertib | Capivasertib | Reference |
| HEC-1A | Endometrial | Data not available | Data not available | 4.65 | Data not available | [2] |
| ECC-1 | Endometrial | Data not available | Data not available | 2.92 | Data not available | [2] |
| ARK1 | Uterine Serous | Data not available | Data not available | 6.62 | Data not available | [3] |
| SPEC-2 | Uterine Serous | Data not available | Data not available | 2.05 | Data not available | [3] |
| A431 | Skin | Data not available | 5.5 | Data not available | Data not available | [4] |
| HCC827 | Lung | Data not available | 4.3 | Data not available | Data not available | [4] |
| NCI-H292 | Lung | Data not available | 5.2 | Data not available | Data not available | [4] |
| NCI-H460 | Lung | Data not available | 3.4 | Data not available | Data not available | [4] |
| Various | - | Data not available | 0.077 - 0.653 | See source | See source | [5][6][7][8][9] |
Note: IC50 values for MK-2206, Ipatasertib, and Capivasertib are available across a wide range of cancer cell lines from various sources. The table presents a selection for illustrative purposes. For a comprehensive list, please refer to the cited literature and databases like the Genomics of Drug Sensitivity in Cancer Project.
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | - | - | - | Data not available | - |
| MK-2206 | Endometrial | Patient-Derived (EEC2, EEC4, USC1) | 120 mg/kg, twice a week | Significant inhibition | [10][11][12] |
| MK-2206 | Colon | GEO | 120 mg/kg, alternate days | Significant inhibition (P < 0.01) | [13] |
| MK-2206 | Neuroblastoma | AS, NGP, BE2, SY5Y | 200 mg/kg, 3 doses | Significant inhibition | [14] |
| Ipatasertib | Endometrial | Transgenic mouse model | Not specified | - | [2] |
| Capivasertib | Breast | BT474c | 100 mg/kg, twice daily | Significant activity | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used in the evaluation of Akt inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[16]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the Akt inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blotting for Akt Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of key signaling molecules.
-
Cell Lysis: Treat cells with the Akt inhibitor for the desired time, then wash with ice-cold PBS and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473 and Thr308), and downstream targets like phospho-GSK3β and phospho-PRAS40 overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[20]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Animal Xenograft Model for In Vivo Anti-Tumor Studies
Human tumor xenograft models in immunocompromised mice are widely used to evaluate the in vivo efficacy of anti-cancer agents.
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., serum-free medium or Matrigel) at a concentration of approximately 5 x 10^6 cells/100 µL.[21]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[22]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[23]
-
Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the Akt inhibitor and vehicle control according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).[24]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[24]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as western blotting to assess target engagement or immunohistochemistry to evaluate markers of proliferation (e.g., Ki-67) and apoptosis.
Mandatory Visualization
Akt Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt signaling pathway and the point of intervention for Akt inhibitors.
Experimental Workflow for Evaluating Akt Inhibitors
Caption: A typical experimental workflow for the preclinical evaluation of an Akt inhibitor's anti-tumor activity.
Logical Comparison of Akt Inhibitors
Caption: A logical diagram comparing the available data for this compound and alternative Akt inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug: MK-2206 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Drug: MK-2206 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Drug: Capivasertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Drug: Ipatasertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. Drug: Ipatasertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. researchgate.net [researchgate.net]
- 14. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4.7. Animal Xenografts Tumor Model and Anti-Tumor Effect In Vivo [bio-protocol.org]
- 24. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Akt-IN-14: A Comparative Analysis in PTEN-Null versus PTEN-Wildtype Cancer Cells
A Guide for Researchers and Drug Development Professionals
The serine/threonine kinase Akt (also known as Protein Kinase B) is a pivotal node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently hyperactivated in a multitude of human cancers. This pathway plays a crucial role in cell survival, proliferation, and metabolism. The tumor suppressor PTEN (Phosphatase and Tensin homolog) is a critical negative regulator of this pathway. Loss of PTEN function, a common event in many cancers, leads to the constitutive activation of Akt, rendering it an attractive therapeutic target. This guide provides a comparative analysis of the efficacy of Akt-IN-14, an allosteric Akt inhibitor, in cancer cells with differing PTEN status. Due to the limited availability of direct comparative data for this compound, this guide incorporates data from other well-characterized Akt inhibitors, such as Ipatasertib and Capivasertib, to provide a broader context and support the central hypothesis that PTEN-deficient tumors exhibit heightened sensitivity to Akt inhibition.
The PI3K/Akt Signaling Pathway and the Role of PTEN
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a host of downstream substrates, including PRAS40 and GSK3β, to promote cell growth, proliferation, and survival.
PTEN functions as a lipid phosphatase that counteracts PI3K activity by dephosphorylating PIP3 back to PIP2, thus terminating the signaling cascade.[1][2] In PTEN-null or -deficient cancer cells, the absence of this crucial braking mechanism leads to an accumulation of PIP3 and subsequent hyperactivation of Akt.[3][4] This dependence on the Akt pathway for survival and proliferation is believed to be the underlying reason for the increased sensitivity of PTEN-deficient tumors to Akt inhibitors.[3]
Figure 1: The PI3K/Akt signaling pathway and the inhibitory roles of PTEN and this compound.
Comparative Efficacy Data
Table 1: In Vitro Efficacy of Akt Inhibitors in PTEN-Altered vs. PTEN-Wildtype Cell Lines
| Inhibitor | PTEN Status | Mean IC50 (µM) | Cell Line Context |
| Ipatasertib | PTEN Altered | 3.8 | Various Cancer Cell Lines |
| PTEN Wildtype | 7.4 | Various Cancer Cell Lines | |
| MK-2206 | PTEN-null | More Sensitive | Breast Cancer Cell Lines |
| PTEN-positive | Less Sensitive | Breast Cancer Cell Lines | |
| Capivasertib | PTEN-deficient | Enhanced Efficacy | Breast Cancer Cell Lines |
| PTEN-proficient | Baseline Efficacy | Breast Cancer Cell Lines |
Note: Data for Ipatasertib is derived from a study where PTEN alterations included mutations or protein loss.[5] Preclinical studies with MK-2206 and Capivasertib have demonstrated sensitivity in PTEN-loss models.[6][7]
Table 2: Clinical Efficacy of Akt Inhibitors in Patients with PTEN-Deficient Tumors
| Inhibitor | Cancer Type | Endpoint | Outcome in PTEN-deficient population |
| Ipatasertib | Metastatic Castration-Resistant Prostate Cancer | Radiographic Progression-Free Survival (rPFS) | Significantly improved rPFS in combination with abiraterone.[8][9] |
| Capivasertib | Metastatic Hormone-Sensitive Prostate Cancer | Radiographic Progression-Free Survival (rPFS) | Significantly improved rPFS in combination with abiraterone and ADT.[10] |
| Capivasertib | HR+/HER2- Advanced Breast Cancer | Progression-Free Survival (PFS) | Improved PFS in combination with fulvestrant.[11] |
These data from clinical trials with Ipatasertib and Capivasertib further underscore the therapeutic potential of targeting Akt in patients with PTEN-deficient tumors.[8][9][10][11]
Experimental Protocols
To facilitate the replication and further investigation of the efficacy of Akt inhibitors, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Akt inhibitors on cell proliferation and viability.
Figure 2: Workflow for a typical MTT cell viability assay.
Materials:
-
PTEN-null and PTEN-wildtype cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
Akt inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Akt inhibitor in complete culture medium.
-
Remove the overnight culture medium and add the medium containing the different concentrations of the inhibitor to the respective wells. Include a vehicle control (medium with the solvent).
-
Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis for Akt Pathway Modulation
This protocol is used to assess the effect of Akt inhibitors on the phosphorylation status of Akt and its downstream targets.
Materials:
-
PTEN-null and PTEN-wildtype cancer cell lines
-
Akt inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-PRAS40, anti-total PRAS40, anti-p-GSK3β, anti-total GSK3β, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the Akt inhibitor at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The available evidence strongly indicates that the efficacy of Akt inhibitors is significantly influenced by the PTEN status of cancer cells. Although direct comparative data for this compound is limited, the consistent observation of heightened sensitivity to various Akt inhibitors in PTEN-deficient preclinical models and clinical settings provides a strong rationale for prioritizing the investigation of this compound in this specific patient population. The provided experimental protocols offer a framework for researchers to further explore the therapeutic potential of this compound and other Akt inhibitors in PTEN-null versus PTEN-wildtype cancers, ultimately contributing to the development of more targeted and effective cancer therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Post-Translational Modification of PTEN Protein: Quantity and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced PTEN expression in breast cancer cells confers susceptibility to inhibitors of the PI3 kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Power of PTEN/AKT: Molecular switch between tumor suppressors and oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTEN loss: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
Validating the Downstream Effects of Akt Inhibition: A Comparative Guide to RNA-Seq Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the allosteric Akt inhibitor Akt-IN-14 and other well-characterized Akt inhibitors, with a focus on validating their downstream effects using RNA sequencing (RNA-seq). We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of studies aimed at understanding the transcriptomic consequences of Akt pathway modulation.
Introduction to Akt Inhibition and the Role of RNA-Seq
The PI3K/Akt/mTOR pathway is a critical signaling nexus that governs cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making the serine/threonine kinase Akt a prime therapeutic target.[1][2][3] A variety of Akt inhibitors have been developed, including the allosteric inhibitor this compound. Validating the on-target effects and understanding the broader transcriptomic consequences of these inhibitors is crucial for their preclinical and clinical development.
RNA-sequencing (RNA-seq) has emerged as a powerful tool for this purpose, offering a global view of gene expression changes following inhibitor treatment.[4] This allows researchers to confirm the modulation of known downstream targets and to uncover novel pathways affected by Akt inhibition, potentially identifying biomarkers of response and resistance.[5]
Comparison of Allosteric Akt Inhibitors
While specific RNA-seq data for this compound is not extensively available in the public domain, we can draw comparisons with other well-studied allosteric Akt inhibitors that have been characterized using transcriptomic approaches.
| Inhibitor | Mechanism of Action | Key Downstream Effects Validated by Gene Expression Analysis | Selected References |
| This compound | Allosteric inhibitor of Akt1/2/3. Binds to a pocket formed by the pleckstrin homology (PH) and kinase domains, locking Akt in an inactive conformation. | Limited public data. Downstream effects are inferred to be similar to other allosteric Akt inhibitors, including modulation of cell cycle and apoptosis pathways. | Patent Information |
| MK-2206 | Potent and selective allosteric inhibitor of all three Akt isoforms. | Inhibition of Akt signaling, leading to cell cycle arrest and increased apoptosis. Sensitivity is correlated with PTEN or PIK3CA mutations. | [2][5] |
| GDC-0068 (Ipatasertib) | ATP-competitive inhibitor of all three Akt isoforms. | Dose-dependent decrease in the phosphorylation of downstream targets like PRAS40. Antitumor activity in models with Akt pathway activation. | [6][7][8][9][10] |
| AZD5363 (Capivasertib) | ATP-competitive inhibitor of all three Akt isoforms. | Inhibition of downstream targets such as PRAS40 and GSK3β. Shown to have clinical activity in tumors with AKT1 mutations. | [3][11][12][13] |
Experimental Protocol: RNA-Seq for Validating Downstream Effects of Akt Inhibitors
This protocol provides a generalized workflow for assessing the transcriptomic effects of an Akt inhibitor.
1. Cell Culture and Treatment:
-
Select appropriate cancer cell lines with known PI3K/Akt pathway status (e.g., PTEN-null, PIK3CA-mutant, or wild-type).
-
Culture cells to logarithmic growth phase.
-
Treat cells with the Akt inhibitor (e.g., this compound) at various concentrations (e.g., IC50) and time points (e.g., 6, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Harvest cells for RNA extraction.
2. RNA Extraction and Quality Control:
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) > 8.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.[14]
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between inhibitor-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and GO terms that are significantly enriched in the list of DEGs.[15][16]
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Pathway-Specific Analysis of Gene Expression Data Identifies the PI3K/Akt Pathway as a Novel Therapeutic Target in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT inhibitors in gynecologic oncology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Evaluation and clinical analyses of downstream targets of the Akt inhibitor GDC-0068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]
- 15. youtube.com [youtube.com]
- 16. A Streamlined Approach to Pathway Analysis from RNA-Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Akt-IN-14
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Akt-IN-14, a potent AKT inhibitor used in cancer research. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Hazard Assessment and Classification
Quantitative Data Summary
The inhibitory activity of this compound across AKT isoforms is summarized below, highlighting its potency.
| Target | IC₅₀ (nM) |
| AKT1 | <0.01 |
| AKT2 | 1.06 |
| AKT3 | 0.66 |
| Data from MedchemExpress[3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate personal protective equipment is worn. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves. Contaminated gloves should be replaced immediately.[1]
-
Eye Protection: Safety glasses with side shields or chemical goggles.[1]
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an appropriate respirator.
Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container should be compatible with the chemical.[4]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound". Do not use abbreviations.[4]
-
Solid Waste:
-
Place unused or expired this compound directly into the designated hazardous waste container.
-
Contaminated materials such as pipette tips, tubes, and gloves should also be collected in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other solvent wastes unless compatibility has been confirmed.
-
Storage of Hazardous Waste
Proper storage of chemical waste in the laboratory is a key safety measure.
-
Storage Location: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.[5]
-
Container Integrity: Ensure the container is kept closed at all times, except when adding waste, to prevent the release of vapors.[4] The container should be in good condition, with no leaks or rust.[4]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent spills.[4]
Disposal Procedure
The final disposal of hazardous waste must be conducted through a licensed disposal company.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.
-
Regulatory Compliance: Disposal of this product and any by-products must comply with all federal, state, and local environmental protection and waste disposal legislation.[5][6]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6][7]
-
Collect the absorbent material and place it in the designated hazardous waste container.[1][7]
-
Clean the spill area with a suitable decontamination solution.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Akt Signaling Pathway
This compound is an inhibitor of the Akt (also known as Protein Kinase B) signaling pathway. This pathway is a crucial intracellular signal transduction cascade that regulates a wide range of cellular processes including cell growth, proliferation, survival, and metabolism.[8][9] Understanding this pathway provides context for the biological impact of this compound.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. use-qa-inf-apiacs.azure-api.net [use-qa-inf-apiacs.azure-api.net]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Akt-IN-14
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Akt-IN-14. The following procedures detail the necessary personal protective equipment (PPE), operational handling, and disposal methods to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure. The recommendations are based on standard laboratory safety protocols for handling potent chemical compounds.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI-approved safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of dust or aerosols. |
Operational Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory.
-
A chemical fume hood is recommended for all procedures involving the handling of solid this compound or preparing stock solutions.
-
An eyewash station and safety shower must be readily accessible in the work area.
Procedural Steps for Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering the bench with absorbent, disposable material.
-
Weighing: If working with the solid form, weigh the required amount in a chemical fume hood to avoid inhalation of dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Use: Handle all solutions containing this compound with care, avoiding contact with skin and eyes.
-
Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
Disposal Procedure:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Arrange for pickup and disposal by a licensed chemical waste management company.
Visual Guides
The following diagrams illustrate key workflows and pathways relevant to the use of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
